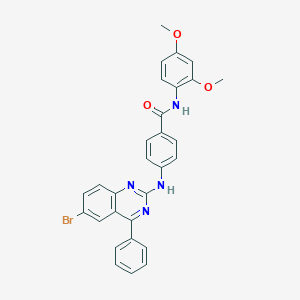
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:
Bromination: Introduction of a bromine atom to the quinazoline ring.
Amination: Attachment of an amino group to the quinazoline ring.
Coupling Reaction: Coupling the quinazoline derivative with N-(2,4-dimethoxyphenyl)benzamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.
Industry: It may have applications in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid
- 4-[(6-fluoro-4-phenylquinazolin-2-yl)amino]benzoic acid
Uniqueness
Compared to similar compounds, 4-((6-bromo-4-phenylquinazolin-2-yl)amino)-N-(2,4-dimethoxyphenyl)benzamide is unique due to the presence of the bromine atom and the dimethoxyphenyl group. These structural features can influence its biological activity and make it a valuable candidate for further research in drug development.
Properties
IUPAC Name |
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrN4O3/c1-36-22-13-15-25(26(17-22)37-2)32-28(35)19-8-11-21(12-9-19)31-29-33-24-14-10-20(30)16-23(24)27(34-29)18-6-4-3-5-7-18/h3-17H,1-2H3,(H,32,35)(H,31,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIJCXCVMUOSGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381094.png)
![3-allyl-5-(4-phenoxyphenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B381095.png)
![2-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381096.png)
![Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-(4-phenoxyphenyl)-3-thiophenecarboxylate](/img/structure/B381097.png)
![2-{4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381100.png)
![3-allyl-2-[(3,4-dichlorobenzyl)thio]-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381101.png)
![4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B381102.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381103.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B381104.png)
![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381105.png)
![4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B381106.png)
![3-allyl-2-{[2-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381109.png)
![3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B381110.png)
![1-(2,5-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381114.png)
